molecular formula C18H19NO3 B6080899 N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide

N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B6080899
M. Wt: 297.3 g/mol
InChI Key: XCQXFDHRQMKWRN-UHFFFAOYSA-N
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Description

N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring fused with a carboxamide group and an ethylphenyl substituent

Properties

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-13-4-6-14(7-5-13)12(2)19-18(20)15-8-9-16-17(10-15)22-11-21-16/h4-10,12H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQXFDHRQMKWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the benzodioxole derivative with an appropriate amine under amide formation conditions.

    Attachment of the Ethylphenyl Substituent: The ethylphenyl group is introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole ring or the ethylphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide
  • N-[1-(4-ethylphenyl)ethyl]-N’-(3-methoxyphenyl)thiourea

Uniqueness

N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles.

Biological Activity

N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, biological evaluations, and comparisons with related compounds.

The synthesis of this compound involves several key steps:

  • Formation of the Benzodioxole Ring : This is achieved through the cyclization of catechol derivatives with formaldehyde.
  • Introduction of the Carboxamide Group : The carboxamide is introduced by reacting the benzodioxole derivative with an appropriate amine.
  • Attachment of the Ethylphenyl Substituent : This is typically done via Friedel-Crafts alkylation or acylation reactions.

The compound's unique structure contributes to its distinct chemical and biological properties, making it a subject of interest in pharmacological research.

The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular processes, potentially resulting in therapeutic effects against various diseases.

Antimicrobial Activity

Recent studies have indicated that compounds within the benzodioxole family exhibit antimicrobial properties. For instance, research has focused on related benzodioxole derivatives demonstrating effective larvicidal activity against Aedes aegypti, a vector for several viral diseases. The study highlighted that certain structural features are critical for this activity, suggesting that this compound may possess similar properties .

Anticancer Potential

Research has also explored the anticancer potential of benzodioxole derivatives. In vitro studies showed that certain derivatives could inhibit the growth of cancer cell lines, suggesting that this compound might also exhibit cytotoxic effects against specific cancer types. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamideMethoxy group on benzeneModerate anticancer activity
N-[1-(4-ethylphenyl)ethyl]-N’-(3-methoxyphenyl)thioureaThiourea linkageSignificant anticancer effects
N-[1-(4-ethylphenyl)ethyl]-benzamideSimple amide structureLimited antimicrobial activity

This table illustrates how variations in structure can influence biological activity, highlighting the unique potential of this compound.

Case Studies and Research Findings

Several studies have evaluated the biological effects of related benzodioxole compounds:

  • A study demonstrated that 3,4-methylenedioxy cinnamic acid exhibited larvicidal activity with LC50 values indicating significant effectiveness against Aedes aegypti larvae without cytotoxicity towards human cells .
  • Another investigation into thiourea derivatives showed promising results against breast cancer cells with IC50 values indicating effective inhibition of cell growth .

These findings suggest a broader potential for compounds like this compound in therapeutic applications.

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